H-Thr-OBzlhemioxalate

Description

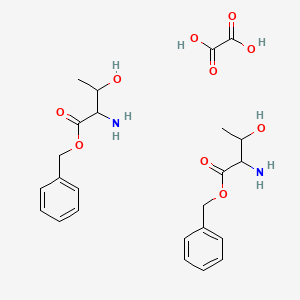

H-Thr-OBzl hemioxalate (CAS: 201274-07-9) is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₁₁H₁₅NO₃·C₂H₂O₄, with a molecular weight of 299.3 g/mol . The compound consists of L-threonine benzyl ester (H-Thr-OBzl) paired with oxalic acid in a 1:1 stoichiometric ratio. This salt form enhances stability and solubility in organic solvents, making it suitable for solid-phase peptide synthesis (SPPS). The benzyl (Bzl) group protects the hydroxyl side chain of threonine during coupling reactions, preventing unwanted side reactions .

Properties

Molecular Formula |

C24H32N2O10 |

|---|---|

Molecular Weight |

508.5 g/mol |

IUPAC Name |

benzyl 2-amino-3-hydroxybutanoate;oxalic acid |

InChI |

InChI=1S/2C11H15NO3.C2H2O4/c2*1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2*2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6) |

InChI Key |

ZJXJCFJXVAXCRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)O.CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Thr-OBzlhemioxalate typically involves the esterification of threonine with benzyl alcohol, followed by the formation of the hemioxalate salt. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactors where threonine and benzyl alcohol are combined in the presence of an acid catalyst. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

H-Thr-OBzlhemioxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group back to the alcohol.

Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalate derivatives, while reduction can produce threonine derivatives .

Scientific Research Applications

H-Thr-OBzlhemioxalate has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of peptides and proteins through solid-phase peptide synthesis (SPPS).

Biology: Serves as a building block for studying protein structure and function.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Utilized in the production of various biochemical reagents and intermediates

Mechanism of Action

The mechanism of action of H-Thr-OBzlhemioxalate involves its incorporation into peptide chains during synthesis. The benzyl ester group protects the threonine residue during the synthesis process, preventing unwanted side reactions. Once the peptide synthesis is complete, the benzyl ester group can be removed under mild conditions, revealing the free threonine residue .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between H-Thr-OBzl hemioxalate and its structural analogues:

Detailed Analysis of Key Differences

Stereochemical Variants: L vs. D Configuration

- H-Thr-OBzl hemioxalate (L-form): Predominantly used in peptide synthesis due to the natural L-configuration of amino acids in biological systems. Ensures correct folding and bioactivity in synthesized peptides .

- H-D-Thr-OBzl oxalate (D-form) : Employed in studies requiring enantiomeric specificity, such as probing enzyme stereoselectivity or designing peptide-based inhibitors resistant to proteolytic degradation .

Protection Group Variations

- H-Thr(Bzl)-OBzl oxalate: Features dual benzyl protection (on both the hydroxyl side chain and carboxyl group). This enhances stability in harsh reaction conditions but reduces solubility in polar solvents compared to the mono-protected H-Thr-OBzl hemioxalate .

Counterion and Solubility

Biological Activity

H-Thr-OBzlhemioxalate is a compound of interest in biological research due to its potential therapeutic applications. Understanding its biological activity involves examining its interactions with various biological systems, mechanisms of action, and potential effects on cellular processes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₂O₄ |

| Molecular Weight | 273.28 g/mol |

| IUPAC Name | (2S)-2-amino-3-(benzyloxy)-3-oxopropanoic acid |

| Solubility | Soluble in DMSO and ethanol |

This compound exhibits its biological activity primarily through the modulation of enzyme activities and receptor interactions. The compound may act as an inhibitor or activator depending on the target enzyme or receptor involved.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes that are crucial for metabolic pathways, potentially leading to altered cellular metabolism.

- Receptor Interaction : The compound may bind to certain receptors, influencing signal transduction pathways that regulate cell growth, differentiation, and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that the compound can induce apoptosis in cancer cell lines.

- Case Study : A study involving human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05), suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary tests against various bacterial strains indicated a broad spectrum of activity.

- Case Study : In a study assessing the antimicrobial effects, this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively .

Research Findings

Recent research findings provide insights into the biological implications of this compound:

- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in cancer cells, which may contribute to its anticancer effects.

- Reactive Oxygen Species (ROS) Generation : Treatment with this compound leads to increased levels of ROS, which is associated with oxidative stress and subsequent apoptosis in targeted cells .

Summary of Findings

The biological activity of this compound is characterized by its potential as an anticancer and antimicrobial agent, with mechanisms involving enzyme inhibition and receptor modulation. The compound shows promise in preclinical studies, warranting further investigation into its therapeutic applications.

Future Directions

Further research is needed to explore:

- The detailed molecular mechanisms underlying the biological activity of this compound.

- Its efficacy in vivo for potential therapeutic applications.

- The development of derivatives that may enhance its bioactivity and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.